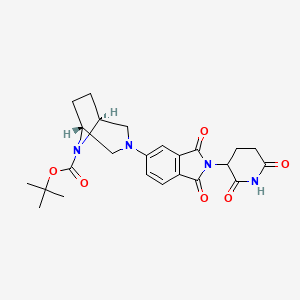
E3 Ligase Ligand-linker Conjugate 84
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 84 is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which harnesses the cellular ubiquitin-proteasome system to degrade specific proteins. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 84 involves multiple steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. . The final product is purified using standard chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to obtain the final product suitable for research and therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 84 primarily undergoes substitution reactions during its synthesis. The compound can also participate in conjugation reactions with target proteins, leading to their ubiquitination and degradation .
Common Reagents and Conditions:
Substitution Reactions: Primary amines, N,N-diisopropylethylamine, dimethylformamide.
Conjugation Reactions: Ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and the target protein.
Major Products: The major product of the reactions involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 84 has a wide range of applications in scientific research:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of specific proteins.
Medicine: Potential therapeutic applications in treating diseases caused by dysregulated proteins, such as cancer and neurodegenerative disorders.
Industry: Employed in the development of novel drugs and therapeutic agents.
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 84 functions by forming a ternary complex with the E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome. The process involves the recognition of structural motifs in the target protein by the E3 ligase, followed by the formation of an amide isopeptide linkage between the ubiquitin and the target protein .
Vergleich Mit ähnlichen Verbindungen
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.
Von Hippel-Lindau-based PROTACs: Employ von Hippel-Lindau as the E3 ligase ligand.
MDM2-based PROTACs: Use MDM2 as the E3 ligase ligand.
Uniqueness: E3 Ligase Ligand-linker Conjugate 84 is unique due to its specific ligand and linker combination, which provides distinct selectivity and efficiency in targeting proteins for degradation. This compound expands the scope of PROTAC technology by offering an alternative to the commonly used cereblon and von Hippel-Lindau ligands .
Eigenschaften
Molekularformel |
C24H28N4O6 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
tert-butyl (1R,5S)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C24H28N4O6/c1-24(2,3)34-23(33)27-14-4-5-15(27)12-26(11-14)13-6-7-16-17(10-13)22(32)28(21(16)31)18-8-9-19(29)25-20(18)30/h6-7,10,14-15,18H,4-5,8-9,11-12H2,1-3H3,(H,25,29,30)/t14-,15+,18? |
InChI-Schlüssel |
TYYLXKBQPHYKCH-MVVMVCHASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B12365025.png)
![Glc(a1-3)Glc6Ac(b1-3)[coumaroyl(-1)[Bz(-3)]Fruf(b2-2)][coumaroyl(3-OMe)(-4)]D-Ido(a1-1b)Glc](/img/structure/B12365031.png)
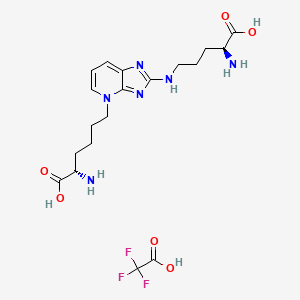
![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)

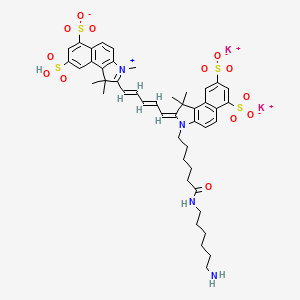

![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)
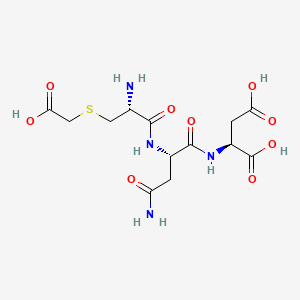


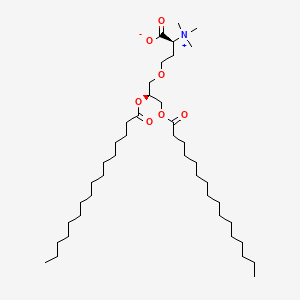
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)
